6-O-alpha-Sialyl-2-acetamido-2-deoxy-D-galactopyranoside
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Overview
Description
6-O-alpha-Sialyl-2-acetamido-2-deoxy-D-galactopyranoside, also known as this compound, is a useful research compound. Its molecular formula is C₁₉H₃₂N₂O₁₄ and its molecular weight is 512.46. The purity is usually 95%.
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Scientific Research Applications
Role in Antioxidant Activity Assessment
Analytical methods for determining antioxidant activity have been extensively reviewed, highlighting the importance of various tests such as ORAC, HORAC, TRAP, and TOSC. These tests, based on hydrogen atom transfer, along with electron transfer-based tests like CUPRAC and FRAP, play a critical role in assessing the antioxidant capacity of complex samples. The study emphasizes the role of spectrophotometry in monitoring characteristic colors or discoloration processes, which are fundamental in analyzing antioxidant activity. This analytical approach is crucial in the study of antioxidants across various fields, including food engineering, medicine, and pharmacy, where 6-O-alpha-Sialyl-2-acetamido-2-deoxy-D-galactopyranoside could be implicated (Munteanu & Apetrei, 2021).
Sialylation in Cancer Progression
Sialylation, particularly the activity of sialyltransferases, plays a significant role in cancer progression. The study of sialylated structures, such as Thomsen-Friedenreich-associated antigens and sialyl Lewis antigens, reveals their impact on the metastatic potential of cancer cells. This insight into the biosynthesis and function of cancer-associated sialylated structures provides a foundation for innovative therapies targeting altered glycosylation in cancer. The study of this compound within this context could offer new pathways for understanding and treating cancer through the lens of glycoscience (dall’Olio et al., 2014).
Neurological Applications
Gangliosides, sialylated glycosphingolipids, serve as functional ligands for myelin stability and nerve regeneration. The role of gangliosides in mediating myelin-axon interactions highlights the importance of sialylated molecules in neurological health. The specific interaction between gangliosides and myelin-associated glycoprotein (MAG) underscores the therapeutic potential of targeting sialylation in neurological disorders. This area of research could benefit from the exploration of compounds like this compound for enhancing neural cell adhesion and promoting nerve regeneration (Vyas & Schnaar, 2001).
Diagnostic and Therapeutic Potentials
The metabolism of sialic acids, including enzymes like N-acetylneuraminate cytidylyltransferase and sialyltransferase, is crucial for understanding molecular recognition and the interaction between cells and pathogens. The study of sialic acids and their role in disease diagnosis and treatment highlights the potential of targeting sialylation processes for therapeutic interventions. Investigating compounds like this compound in this context could provide novel insights into the treatment and diagnosis of diseases through the modulation of sialic acid metabolism (Volkhina et al., 2021).
Mechanism of Action
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
Similar compounds, such as benzyl- n -acetyl-α-galactosaminide, have been shown to inhibit glycosyltransferase incorporation of glucosamine into o-glycans . This suggests that 6-O-alpha-Sialyl-2-acetamido-2-deoxy-D-galactopyranoside might also interact with glycosyltransferases and affect the formation of O-glycans.
Biochemical Pathways
Given its potential role in inhibiting the incorporation of glucosamine into o-glycans , it may impact the O-glycosylation pathway, which plays a crucial role in protein folding and stability.
Result of Action
Similar compounds have been shown to suppress mucin biosynthesis and inhibit muc1 expression in breast cancer cell lines , suggesting potential anti-cancer effects.
Future Directions
Biochemical Analysis
Biochemical Properties
It is known to be involved in glycosylation reactions . Glycosylation is a critical biochemical process where a carbohydrate is attached to a protein, lipid, or another organic molecule. This process is essential for the proper folding, stability, and function of many proteins.
Cellular Effects
As a monosaccharide involved in glycosylation reactions, it likely plays a role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a monosaccharide involved in glycosylation reactions, it may interact with various biomolecules, potentially influencing enzyme activity and gene expression .
Metabolic Pathways
It is known to be involved in glycosylation reactions , which are critical for various metabolic processes.
Properties
IUPAC Name |
5-acetamido-2-[(5-acetamido-3,4,6-trihydroxyoxan-2-yl)methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O14/c1-6(23)20-11-8(25)3-19(18(31)32,35-16(11)13(27)9(26)4-22)33-5-10-14(28)15(29)12(17(30)34-10)21-7(2)24/h8-17,22,25-30H,3-5H2,1-2H3,(H,20,23)(H,21,24)(H,31,32)/t8?,9-,10?,11?,12?,13-,14?,15?,16?,17?,19?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOGCRVBCLRHQJ-RXKPBMSXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)O)NC(=O)C)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1C(CC(OC1[C@@H]([C@@H](CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)O)NC(=O)C)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.